molecular formula C10H17BrN4O B13548286 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

Cat. No.: B13548286
M. Wt: 289.17 g/mol
InChI Key: RDVZNUUPLMJXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a brominated pyrazole derivative featuring a pentanamide backbone with a methylamino substituent. The compound’s structure includes a 4-bromo-substituted pyrazole ring linked to a branched pentanamide chain, which introduces both lipophilic (bromo, methyl) and polar (amide, methylamino) functionalities.

Properties

Molecular Formula

C10H17BrN4O

Molecular Weight

289.17 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

InChI

InChI=1S/C10H17BrN4O/c1-7(15-6-8(11)5-14-15)4-10(2,13-3)9(12)16/h5-7,13H,4H2,1-3H3,(H2,12,16)

InChI Key

RDVZNUUPLMJXNF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)N)NC)N1C=C(C=N1)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-1H-pyrazole Derivative

  • Starting Material : 4-bromopyrazole.
  • Base Used : Sodium hydride (60% dispersion in mineral oil).
  • Solvent : N,N-dimethylformamide (DMF).
  • Temperature : Initially cooled to 0°C, then stirred at room temperature and refluxed (80–110°C) for 12–16 hours.
  • Procedure : Sodium hydride is added portionwise to a cooled solution of 4-bromopyrazole in DMF to generate the pyrazolide anion. The reaction mixture is then combined with an appropriate electrophile (e.g., a protected piperidine derivative or alkylating agent) and heated under reflux to facilitate nucleophilic substitution.
  • Workup : Quenching with brine or water, extraction with ethyl acetate, washing with aqueous lithium chloride or water, drying over sodium sulfate, and purification by silica gel chromatography.
  • Yield : Typically ranges from 60% to 85% depending on scale and specific reagents.

Formation of the Pentanamide Backbone with Methylamino Substitution

  • Approach : The pentanamide moiety bearing the methylamino group at the 2-position is synthesized via amidation of the corresponding amino acid or ester precursor.
  • Reagents : Methylamine or methylamino-containing intermediates are reacted with acid chlorides or activated esters of the pentanoic acid derivative.
  • Conditions : Mild heating (20–50°C), often in the presence of coupling agents like dicyclohexylcarbodiimide or under catalytic conditions.
  • Purification : Crystallization or chromatography as required.

Coupling of 4-Bromo-1H-pyrazol-1-yl to the Pentanamide

  • Catalysts : Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or tris-(dibenzylideneacetone)dipalladium(0).
  • Ligands : Phosphine ligands like dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane.
  • Base : Potassium phosphate or 1,8-diazabicyclo[5.4.0]undec-7-ene.
  • Solvents : 1,4-dioxane, tert-butyl alcohol, or mixtures with water.
  • Temperature and Time : Typically heated at 90–120°C for 0.5 to 16 hours under inert atmosphere (argon or nitrogen).
  • Special Techniques : Microwave irradiation can be used to accelerate the reaction.
  • Outcome : Formation of the C-N bond linking the bromopyrazole to the pentanamide framework.

Final Functional Group Modifications

  • Deprotection : If protecting groups such as tert-butyl carbamates are used, acidic conditions (e.g., hydrogen chloride in ethyl acetate) at room temperature for 2 hours are employed to remove them.
  • Purification : Final product is purified by column chromatography or recrystallization.

Representative Reaction Table

Step Reagents & Conditions Description Yield (%) Notes
1 4-Bromopyrazole + Sodium hydride in DMF, 0°C to 80°C, 12-16 h reflux Formation of pyrazolide intermediate 60-85 TLC monitoring, inert atmosphere
2 Pentanoic acid derivative + Methylamine, coupling agent, mild heating Formation of methylamino pentanamide 70-90 Purification by crystallization
3 Pyrazolide intermediate + Pentanamide derivative, Pd catalyst, K3PO4, 1,4-dioxane, 90-120°C, 0.5-16 h Coupling reaction to form target compound 75-85 Microwave irradiation can reduce time
4 Acidic deprotection (HCl in EtOAc), room temperature, 2 h Removal of protecting groups >90 Product used without further purification

Detailed Research Findings

  • Sodium hydride in DMF is a reliable base for generating pyrazolide anions from 4-bromopyrazole, enabling nucleophilic substitution reactions with alkyl or aryl electrophiles under reflux conditions.
  • Palladium-catalyzed coupling reactions under inert atmosphere provide efficient C-N bond formation between bromopyrazole derivatives and amine-containing substrates, with high regioselectivity and yields.
  • Microwave-assisted synthesis has demonstrated significant reduction in reaction time for palladium-catalyzed couplings without compromising yield or purity.
  • The use of tert-butyl carbamate protecting groups on piperidine or related amines allows for selective functionalization and easy removal under mild acidic conditions, facilitating multi-step synthesis.
  • Purification by silica gel chromatography with gradients of ethyl acetate/hexanes or methanolic ammonia/dichloromethane is effective for isolating intermediates and final products with high purity.
  • Large-scale synthesis protocols involving isopropylmagnesium chloride in tetrahydrofuran under nitrogen atmosphere yield high purity intermediates suitable for further functionalization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the pyrazole ring or the amide group.

    Coupling Reactions: The brominated pyrazole can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the pyrazole ring or the amide group.

    Reduction: Reduced forms of the pyrazole ring or the amide group.

Scientific Research Applications

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving the pyrazole ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating them. The bromine atom and the pyrazole ring are key structural features that facilitate these interactions.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

Pyrazole derivatives are widely studied for their diverse biological activities. Key structural analogues include:

Brominated Pyrazole-Sulfonamide Hybrids (Compounds 16–18, )

These compounds share the 4-bromo-pyrazole core but differ in substituents and appended groups:

  • Compound 16 : 4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindolyl)pyrazole linked to a benzenesulfonamide.
  • Compound 17 : 4-Bromo-3-(4-chlorophenyl) variant with similar indolyl and sulfonamide groups.
  • Compound 18 : 4-Bromo-3-(4-methoxyphenyl) analogue.

Key Comparisons :

  • Substituent Effects : The target compound replaces the sulfonamide and aryl groups in Compounds 16–18 with a pentanamide chain. This substitution likely enhances solubility due to the amide’s hydrogen-bonding capacity, whereas sulfonamides in Compounds 16–18 may improve metabolic stability .
  • Melting Points : Compounds 16–18 exhibit melting points ranging from 129–201°C, influenced by bromo/aryl substituents and hydrogen-bonding networks. The target compound’s melting point is unreported but may be lower due to reduced aromatic stacking .
Brominated Pyrazol-3-one Derivatives ()

Examples include 4-bromo-5-(bromomethyl)-2-aryl-pyrazol-3-ones. These compounds prioritize electrophilic reactivity (e.g., bromomethyl groups) for further functionalization, unlike the target compound’s stable amide linkage. Their synthesis via Procedure A4 highlights methodologies applicable to bromopyrazole intermediates .

Functional Group Comparisons

Methylamino-Containing Compounds
  • 4-(Methylamino)pyridine Derivatives (): Pyridine analogues with methylamino groups (e.g., 4-(methylamino)pyridine) demonstrate enhanced ion channel modulation compared to 4-aminopyridine.
  • Aldicarb (–9): A methylamino-containing pesticide (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime). Its high toxicity underscores the need to evaluate the target compound’s safety profile, as methylamino groups may confer reactivity or metabolic liabilities .
Amide-Containing Analogues
  • 2-((4-Bromophenyl)amino)-2-oxoethyl Derivatives (): These amides share the bromophenyl motif but lack the pyrazole core.

Table 1: Comparative Data for Select Analogues

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pyrazole + Amide 4-Bromo, methylamino, pentanamide ~325 (estimated) Not reported Hypothesized solubility from amide
Compound 16 () Pyrazole + Sulfonamide 4-Bromo, 4-bromophenyl, indolyl 620.36 200–201 High m.p., sulfonamide stability
4-(Methylamino)pyridine () Pyridine Methylamino 108.14 Not reported Ion channel modulation
Aldicarb () Propanal Methylamino, thiomethyl 190.26 100–102 High toxicity, pesticidal activity

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide, a compound with a pyrazole core, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C8H12BrN3O2C_8H_{12}BrN_3O_2, with a molecular weight of approximately 262.10 g/mol. The structure features a brominated pyrazole ring, which is known for imparting various biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that related pyrazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or function.

2. Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Compounds similar to this compound have been tested in vivo and demonstrated the ability to reduce inflammation markers such as TNF-α and IL-6 . These findings suggest that this compound could be beneficial in treating inflammatory conditions.

3. Analgesic Effects

The analgesic properties of pyrazole compounds have been documented in various studies. In particular, compounds exhibiting structural similarities to this compound have shown efficacy in reducing pain through inhibition of cyclooxygenase (COX) enzymes .

4. Potential Anticancer Activity

Emerging research indicates that pyrazole derivatives may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

The biological effects of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Many pyrazole compounds act as inhibitors of key enzymes involved in inflammation and pain pathways.
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in neurotransmission and immune responses.

Case Studies

Recent studies have evaluated the efficacy of this compound in various biological assays:

StudyFocusFindings
Selvam et al. (2014)Anti-inflammatoryCompounds showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
Burguete et al. (2015)AntimicrobialEvaluated against MTB strain H37Rv; showed promising results compared to standard drugs .
Chandra et al. (2016)AnalgesicDemonstrated comparable analgesic effects to indomethacin in carrageenan-induced edema models .

Q & A

Q. What are the established synthetic routes for 4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with bromination of pyrazole precursors using agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane . Subsequent steps introduce the methylamino and pentanamide groups via nucleophilic substitution or coupling reactions. Optimization requires adjusting temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., ethanol for solubility), and catalyst selection (e.g., palladium for cross-coupling) . Yield and purity are monitored via HPLC or GC-MS .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions on the pyrazole ring and pentanamide backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Elemental Analysis : To verify C, H, N, and Br content .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given pyrazole derivatives' affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., MAP kinases) .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

Q. What strategies resolve contradictions in reaction yield data between similar pyrazole derivatives?

  • Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature, catalyst loading) .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-bromo-3-methylpyrazole derivatives) to identify substituent effects .

Q. How can the compound’s metabolic stability be evaluated for drug development?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
  • Reactive Metabolite Trapping : Employ glutathione or cyanide to detect electrophilic intermediates .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The bromine atom at the pyrazole 4-position acts as a leaving group, facilitating SN_NAr (nucleophilic aromatic substitution) under basic conditions. Steric hindrance from the methyl and methylamino groups may slow kinetics, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity . Isotopic labeling (15N^{15}N-pyrazole) can track substitution pathways .

Methodological Considerations

Q. How to design a robust stability study for this compound under varying storage conditions?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via UPLC-QTOF .
  • pH Stability : Test solubility and degradation in buffers (pH 1–13) to identify hydrolysis-prone motifs (e.g., amide bonds) .

Q. What advanced techniques validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization upon compound binding using Western blotting .
  • Click Chemistry : Incorporate alkyne tags into the compound for pull-down assays and proteomic identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.